![molecular formula C12H14N2O B5536988 N-benzyl-N'-2-buten-1-ylideneformic hydrazide](/img/structure/B5536988.png)
N-benzyl-N'-2-buten-1-ylideneformic hydrazide
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Overview
Description
N-benzyl-N'-2-buten-1-ylideneformic hydrazide, also known as BBF 2066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBF 2066 is a hydrazide derivative that has been synthesized through a multistep reaction process.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Hydrazides serve as key intermediates in the synthesis of a variety of heterocyclic compounds. For instance, the transformation of hydrazides into triazole, oxadiazole, and thiadiazole derivatives has been documented. These heterocyclic compounds exhibit a wide range of biological activities, including antibacterial properties (Peleckis et al., 2018; Yin et al., 2018). Such applications highlight the potential of N-Benzyl-N'-2-buten-1-ylideneformic hydrazide in the synthesis of compounds with significant pharmacological interest.
Urease Inhibition
Hydrazide derivatives have been shown to act as potent urease inhibitors. A study on N′ benzylidene-4-(tert-butyl)benzohydrazide derivatives revealed their effectiveness in inhibiting the urease enzyme, which is a significant target in treating infections caused by urease-producing bacteria (Ahmad et al., 2022). This suggests that N-Benzyl-N'-2-buten-1-ylideneformic hydrazide could be explored for its potential urease inhibitory activity, contributing to the development of new antimicrobial agents.
Future Directions
While specific future directions for “N-benzyl-N’-2-buten-1-ylideneformic hydrazide” are not mentioned in the search results, studies on similar compounds suggest potential areas of interest. For instance, the development of new fillers and their novel composite methods could lead to the creation of new polymer composite materials . Additionally, the design and synthesis of more potent compounds based on the molecular basis of their mode of action could be a promising direction .
properties
IUPAC Name |
N-benzyl-N-[(E)-[(E)-but-2-enylidene]amino]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-3-9-13-14(11-15)10-12-7-5-4-6-8-12/h2-9,11H,10H2,1H3/b3-2+,13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPBAJMDBVJGQ-QLFLHOAISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=NN(CC1=CC=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=N/N(CC1=CC=CC=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(E)-[(E)-but-2-enylidene]amino]formamide |
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